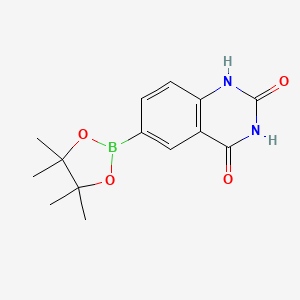

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione is a boronate ester-functionalized quinazoline derivative characterized by a bicyclic quinazoline-2,4-dione core and a pinacol boronate group at the 6-position. This compound is synthesized via Suzuki-Miyaura coupling or other cross-coupling reactions, as exemplified by methods in and , which report yields of 26–77% depending on the substrate . The boronate group enhances its utility in medicinal chemistry, particularly as a prodrug candidate or intermediate for targeted therapies, due to its reactivity with reactive oxygen species (ROS) in biological systems .

The target compound’s structure allows for modifications at the 3-position or boronate group, enabling tailored interactions with biological targets such as tyrosine kinases (e.g., c-Met, VEGFR-2) and carbohydrate-metabolizing enzymes (e.g., α-amylase, α-glucosidase) .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)8-5-6-10-9(7-8)11(18)17-12(19)16-10/h5-7H,1-4H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLGAKICECZNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

Introduction of the Boronate Ester Group: The boronate ester group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Dihydroquinazoline derivatives.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antibacterial agents. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:

- A series of quinazoline derivatives were synthesized and tested for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication. The results indicated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Among the tested compounds derived from quinazoline-2,4(1H,3H)-dione, some demonstrated broad-spectrum antibacterial activity with inhibition zone values surpassing those of standard drugs like ampicillin . Notably, specific compounds within this series showed inhibition zones ranging from 10 mm to 12 mm against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Potential

In addition to its antibacterial properties, quinazoline derivatives have been investigated for anti-inflammatory effects. A study reported that certain derivatives exhibited significant efficacy in models of inflammation, suggesting their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Study on Antimicrobial Properties

A comprehensive study conducted by researchers explored the synthesis and characterization of various quinazoline derivatives. The findings indicated that compounds derived from 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione displayed moderate to high antibacterial activity against several strains of bacteria. The study utilized methods such as the Agar well diffusion method to evaluate antimicrobial efficacy .

Synthesis and Characterization

The synthesis of this compound involves several steps where the boronic acid pinacol ester is introduced into the quinazoline framework. The resulting products were characterized using techniques like IR spectroscopy and NMR to confirm their structures and purity .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and receptors. The quinazoline core can interact with various biological targets, including kinases and other proteins, leading to modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-2,4(1H,3H)-dione Derivatives

- 3-Substituted Quinazoline-2,4(1H,3H)-diones: Derivatives like 3-propyl- and 3-cyclohexyl-substituted analogs () exhibit potent α-amylase/α-glucosidase inhibition (IC50 < 10 µM), outperforming the boronate-containing target compound in antidiabetic applications. However, the boronate group in the target compound enables ROS-responsive drug activation, a feature absent in non-boronated analogs .

- 6-Boronate Quinazoline Derivatives : lists structurally related compounds, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-ol and 6-boronate-quinazolin-2-amine. These lack the 2,4-dione moiety, reducing their ability to mimic natural pyrimidine metabolites, a key advantage of the target compound in anticancer applications .

Pyrimidine-2,4(1H,3H)-dione Analogs

- 5-FU Prodrugs: The 5-fluoro-1-(4-boronate-benzyl)pyrimidine-2,4(1H,3H)-dione () shares a dione core but replaces quinazoline with pyrimidine.

- Antiparkinsonian Agents : Compound 9 in (a pyrimidine-2,4-dione derivative) shows dopamine D1 receptor agonism (EC50 = 12 nM) but lacks the boronate group, limiting its use in targeted therapies .

Functional Comparison: Pharmacological and Physicochemical Properties

Anticancer Activity

The target compound’s dual kinase inhibition and boronate-mediated ROS sensitivity make it suitable for combination therapies, whereas non-boronated derivatives (e.g., 2c) are more kinase-specific .

Physicochemical and Pharmacokinetic Profiles

- Metabolic Stability : Boronate esters generally exhibit improved metabolic stability over free boronic acids, as seen in ’s 5-FU prodrug, which retains >90% stability in plasma .

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its potential biological activities. Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a quinazoline core substituted with a boron-containing moiety. This unique combination may enhance its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 284.18 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study focusing on various quinazoline-2,4(1H,3H)-dione derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the Agar well diffusion method, revealing moderate to strong antimicrobial activity compared to standard drugs.

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound 13 | 11 mm | 80 | Broad-spectrum |

| Compound 15 | 10–12 mm | 75–77 | Moderate against Staphylococcus aureus and Escherichia coli |

| Compound 14a | 12 mm | 70 | Effective against Candida albicans |

Among these compounds, Compound 15 exhibited notable activity against multiple bacterial strains including Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been investigated. In vitro studies indicated that certain derivatives possess inhibitory effects against viruses such as vaccinia and adenovirus. Notably, one compound demonstrated an EC50 value of 1.7 μM against vaccinia virus, significantly lower than the reference drug Cidofovir (EC50 = 25 μM). This suggests that quinazoline derivatives could serve as leads for developing new antiviral therapies .

The mechanism by which quinazoline derivatives exert their biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets such as enzymes and receptors. For example, some studies suggest that these compounds may inhibit bacterial gyrase and DNA topoisomerase IV, critical enzymes involved in bacterial DNA replication .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of quinazoline derivatives and tested their efficacy against various pathogens. The most effective compound showed an inhibition zone greater than that of standard antibiotics like ampicillin.

- Antiviral Screening : A high-throughput screening assay evaluated several quinazoline derivatives against a panel of DNA and RNA viruses. Compounds exhibiting low EC50 values were identified as potential candidates for further development in antiviral therapies.

Q & A

Q. What are the established synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The compound is synthesized via a multi-step approach. First, the quinazoline-2,4(1H,3H)-dione core is prepared from anthranilic acid derivatives using cyclization with urea or thiourea under acidic conditions (e.g., H₂SO₄) . Subsequent borylation introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation. Key steps include:

- Step 1 : Formation of quinazoline-2,4(1H,3H)-dione via modified Lange and Sheible methods (92% yield achieved by optimized conditions) .

- Step 2 : Halogenation (e.g., bromination) at the 6-position using reagents like NBS or Br₂ .

- Step 3 : Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis in THF at 80°C .

Purification typically involves column chromatography or recrystallization in ethanol.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., boronic ester protons at δ 1.0–1.3 ppm; quinazoline carbonyls at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈BN₂O₄: calc. 325.13, found 325.12) .

- X-ray Crystallography : Resolves bond angles and confirms boronic ester geometry (e.g., B-O bond lengths ~1.36 Å) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Drug Discovery : Serves as a boronic ester prodrug motif for targeted therapies. The boronic group enhances solubility and enables conjugation via Suzuki reactions .

- Enzyme Inhibition : Quinazoline-diones are explored as kinase inhibitors (e.g., EGFR), leveraging hydrogen bonding with ATP-binding pockets .

- Biological Probes : Used in fluorescence tagging for cellular imaging (e.g., coupling with fluorophores via B-O linkages) .

Advanced Research Questions

Q. How does the boronic ester moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura couplings due to:

- Steric Protection : Pinacol shields boron, preventing protodeboronation .

- Catalyst Compatibility : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water mixtures (3:1) at 60–80°C achieves >85% coupling yields with aryl halides .

- Kinetic Studies : Boron’s electrophilicity accelerates transmetallation steps, as shown by DFT calculations .

Q. What strategies resolve contradictions in reported biological activity data for quinazoline-diones?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) are addressed via:

- Assay Standardization : Use of uniform cell lines (e.g., HEK293) and ATP concentrations (1 mM) .

- Metabolic Stability Testing : LC-MS/MS quantifies compound degradation in liver microsomes to adjust activity claims .

- Structural-Activity Relationship (SAR) Analysis : Systematic substitution at the 6-position (e.g., -NO₂, -CF₃) correlates with potency .

Q. How is computational modeling applied to optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration (logBB > 0.3) based on lipophilicity (cLogP ~2.5) .

- Docking Studies : AutoDock Vina models interactions with CYP450 isoforms to predict metabolic hotspots .

- ADMET Prediction : SwissADME estimates 85% plasma protein binding and t₁/₂ > 4 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.